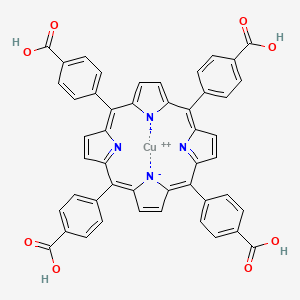

CU(II) Meso-tetra(4-carboxyphenyl)porphine

説明

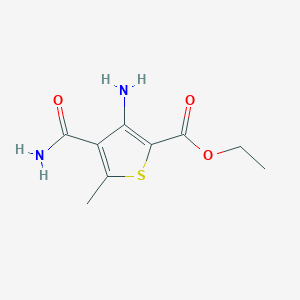

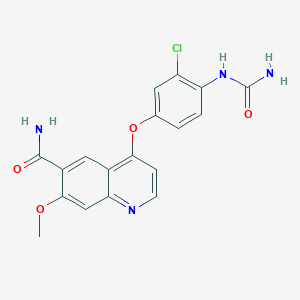

CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin . It belongs to the class of porphyrin compounds and is an organic chemical raw material .

Synthesis Analysis

The synthesis of CU(II) Meso-tetra(4-carboxyphenyl)porphine involves adding propionic acid, pyrrole, and p-toluic acid methyl ester to a round-bottom flask. After heating the mixture in a dark environment for 30 minutes, the reaction solution is cooled to room temperature and filtered. The resulting solid is washed sequentially with a 1mol/L KOH aqueous solution and 1mol/L hydrochloric acid .Chemical Reactions Analysis

CU(II) Meso-tetra(4-carboxyphenyl)porphine has been used in the synthesis of a hybrid photocatalyst for visible-light-induced water oxidation . It has also been used in the development of DNA methylation sensors .Physical And Chemical Properties Analysis

The molecular weight of CU(II) Meso-tetra(4-carboxyphenyl)porphine is 852.3 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

- CuTCPP serves as a catalyst in the synthesis of other porphyrin compounds. Its structure allows it to participate in redox reactions, making it valuable for organic transformations and catalytic processes .

- As a photosensitizer, CuTCPP finds applications in photodynamic therapy (PDT). PDT involves using light to activate the compound, leading to the generation of reactive oxygen species that selectively destroy cancer cells. Researchers explore CuTCPP’s potential in treating tumors and other diseases .

- CuTCPP-modified electrodes have been developed for simultaneous voltammetric determination of analytes. For example, it has been used to detect acetaminophen and dopamine. The modified electrode enhances sensitivity and selectivity in electrochemical sensing .

- CuTCPP can be incorporated into photovoltaic devices and light-harvesting systems. Its strong absorption in the visible region makes it suitable for capturing solar energy. Researchers investigate its use in dye-sensitized solar cells and organic photovoltaics .

- In situ incorporation of CuTCPP into MOFs results in dual-ligand MOFs. These materials exhibit enhanced properties due to the synergistic effects of both ligands. For instance, CuTCPP can improve charge separation, increase active sites, and enhance light absorption in MOFs .

Catalysis

Biomedical Research

Electrochemical Sensors

Photovoltaics and Light Harvesting

Metal-Organic Frameworks (MOFs)

作用機序

Target of Action

The primary target of CU(II) Meso-tetra(4-carboxyphenyl)porphine is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of the compound .

Mode of Action

CU(II) Meso-tetra(4-carboxyphenyl)porphine enters cells through clathrin-mediated endocytosis . It binds strongly to CD320, facilitating its uptake into the cell .

Biochemical Pathways

The compound has been found to be a potent photosensitizer in singlet oxygen generation . It also acts as a redox mediator in enzymatic reactions . These properties suggest that it may affect various biochemical pathways, particularly those involving redox reactions and photochemical processes.

Pharmacokinetics

Its cellular uptake through clathrin-mediated endocytosis suggests that it may be readily absorbed by cells .

Result of Action

In catalysis, CU(II) Meso-tetra(4-carboxyphenyl)porphine has shown exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction . In electrochemistry, it has demonstrated remarkable electrocatalytic prowess for oxygen reduction and carbon monoxide oxidation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been used as a photocatalyst for water oxidation and photocatalytic degradation, suggesting that light exposure may enhance its activity . Furthermore, its storage temperature (2~8°C) indicates that temperature can affect its stability .

Safety and Hazards

CU(II) Meso-tetra(4-carboxyphenyl)porphine is intended for research and development in a laboratory. It should be handled using prudent procedures for chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

特性

IUPAC Name |

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU(II) Meso-tetra(4-carboxyphenyl)porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)